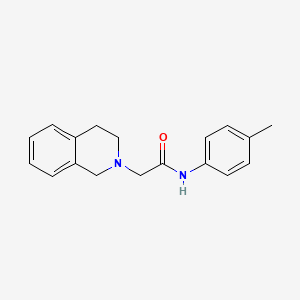

![molecular formula C21H22N2O2 B4924231 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol](/img/structure/B4924231.png)

1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol, also known as Sudan I, is a synthetic azo dye that is commonly used as a coloring agent in various industries, including food, textile, and cosmetic. However, Sudan I has been classified as a genotoxic and carcinogenic compound, and its usage has been banned in many countries. In

Mecanismo De Acción

The genotoxic and carcinogenic effects of 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I are thought to be mediated by its metabolites, which can form DNA adducts and cause oxidative stress and inflammation. 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I can be metabolized by cytochrome P450 enzymes in the liver to form reactive intermediates, such as N-hydroxy-2-naphthylamine and N-acetoxy-2-naphthylamine, which can bind covalently to DNA and cause mutations. 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I can also induce the production of reactive oxygen species and pro-inflammatory cytokines, which can damage DNA and promote tumor growth.

Biochemical and Physiological Effects:

1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I has been shown to induce a variety of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and cell proliferation. 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I can also affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. Moreover, 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I can alter the activity of enzymes involved in drug metabolism and detoxification, such as cytochrome P450 and glutathione S-transferase.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I is a useful tool for studying the genotoxic and carcinogenic properties of azo dyes. It can be used to investigate the mechanisms of DNA damage and mutation, as well as the role of oxidative stress and inflammation in cancer development. However, 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I has some limitations for lab experiments, such as its low solubility in water and its potential toxicity to cells and animals. Moreover, 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I may not fully represent the complex mixture of chemicals present in real-life exposure scenarios.

Direcciones Futuras

Future research on 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I should focus on the following areas:

1. Elucidating the molecular mechanisms of 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I-induced DNA damage and mutation, including the role of reactive metabolites and DNA repair pathways.

2. Investigating the effects of 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I on epigenetic modifications, such as DNA methylation and histone acetylation, which can affect gene expression and cell fate.

3. Developing new methods for detecting 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I in food, water, and other environmental samples, and assessing the risk of exposure to 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I in humans.

4. Evaluating the potential of 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I as a biomarker for cancer risk assessment and early detection.

5. Developing alternative methods for coloring food and other products that do not rely on synthetic azo dyes, and promoting the use of natural and safe alternatives.

Conclusion:

In conclusion, 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I is a synthetic azo dye that has been shown to have genotoxic and carcinogenic properties. Its usage has been banned in many countries, but it is still present in some food and cosmetic products. 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I is a useful tool for studying the mechanisms of DNA damage and mutation, but it has some limitations for lab experiments. Future research on 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I should focus on elucidating its molecular mechanisms and developing alternative methods for coloring products.

Métodos De Síntesis

The synthesis of 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I involves the reaction of 2-naphthol with 2-nitro-p-cresol in the presence of sulfuric acid, followed by reduction with sodium sulfide and diazotization with butyl nitrite. The final product is obtained by coupling the diazonium salt with 2-naphthol in the presence of sodium hydroxide.

Aplicaciones Científicas De Investigación

1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I has been extensively studied for its genotoxic and carcinogenic properties. It has been shown to induce DNA damage and mutations in various cell types, including human lymphocytes, liver cells, and colon cells. 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I has also been found to promote the growth of tumors in animal models and to enhance the proliferation and invasion of cancer cells. Moreover, 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I has been implicated in the development of bladder cancer, liver cancer, and other types of cancer in humans.

Propiedades

IUPAC Name |

1-[(2-butoxy-5-methylphenyl)diazenyl]naphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-3-4-13-25-20-12-9-15(2)14-18(20)22-23-21-17-8-6-5-7-16(17)10-11-19(21)24/h5-12,14,24H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHNUXYCXWSPOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C)N=NC2=C(C=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(E)-(2-butoxy-5-methylphenyl)diazenyl]naphthalen-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4924153.png)

![N-(sec-butyl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4924159.png)

![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4924170.png)

![methyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4924182.png)

![2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B4924201.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4924210.png)

methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924223.png)

![[5-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B4924236.png)

![N~2~-(2,3-dichlorophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924244.png)

![1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4924248.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4924253.png)